Alka-seltzer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

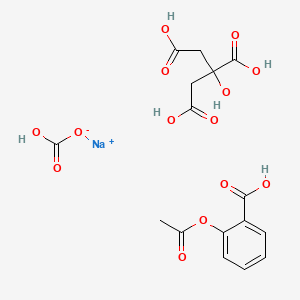

Alka-seltzer, also known as this compound, is a useful research compound. Its molecular formula is C16H17NaO14 and its molecular weight is 456.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Composition and Mechanism of Action

Alka-Seltzer's active components work synergistically to provide relief from discomfort:

- Aspirin : An analgesic and anti-inflammatory agent that alleviates pain.

- Sodium Bicarbonate : Acts as an antacid to neutralize stomach acid.

- Citric Acid : Reacts with sodium bicarbonate to produce effervescence, which aids in the dissolution of the tablet.

The reaction can be summarized as follows:C6H8O7(aq)+3NaHCO3(aq)→3H2O(l)+3CO2(g)+Na3C6H5O7(aq)This reaction produces carbon dioxide gas, which creates the characteristic fizzing effect when the tablet is dissolved in water.

Preoperative Use

A significant application of this compound is in preoperative settings. A study published in Anesthesia & Analgesia evaluated the efficacy of this compound in increasing gastric pH before emergency surgeries. The results indicated that administering this compound 5 to 40 minutes prior to anesthesia significantly raised gastric pH levels above 4.0, reducing the risk of acid aspiration during surgery . This finding underscores its importance in enhancing patient safety during surgical procedures.

Symptomatic Relief

This compound is commonly used for symptomatic relief from:

- Heartburn

- Indigestion

- Stomach aches

- Minor headaches

The combination of antacid and analgesic properties makes it a versatile option for treating these conditions effectively.

Chemical Reaction Studies

Research has been conducted to analyze how temperature affects the dissolution rate of this compound tablets. One study demonstrated that higher water temperatures significantly reduced the time required for complete dissolution, which could influence the speed at which relief is experienced by users .

Table 1: Effect of Temperature on Dissolution Time

| Water Temperature (°C) | Average Dissolution Time (seconds) |

|---|---|

| 10 | 90 |

| 20 | 60 |

| 30 | 45 |

| 40 | 30 |

Clinical Efficacy Studies

A clinical study involving patients undergoing emergency surgery indicated that preoperative administration of this compound effectively buffered gastric contents against acidity, thereby minimizing risks associated with anesthesia . This has implications for improving surgical outcomes and patient safety.

Case Study 1: Preoperative Administration

In a clinical trial involving patients scheduled for emergency surgery, those who received this compound prior to their procedure exhibited a statistically significant increase in gastric pH compared to a control group that did not receive the antacid. This study highlighted the potential of this compound in reducing aspiration risks during anesthesia.

Case Study 2: Symptom Management

Another study focused on patients with chronic indigestion who reported significant symptom relief after using this compound as part of their treatment regimen. Patients noted a marked decrease in discomfort levels, reinforcing its utility as an over-the-counter remedy for digestive issues.

Análisis De Reacciones Químicas

Chemical Composition of Alka-Seltzer

This compound contains three primary active ingredients:

-

Sodium bicarbonate (NaHCO₃) : A base that neutralizes stomach acid .

-

Citric acid (C₆H₈O₇) : An acid that reacts with sodium bicarbonate .

-

Aspirin (C₉H₈O₄) : A pain reliever that dissolves but does not participate in the effervescent reaction .

Primary Chemical Reaction Mechanism

The effervescence results from the reaction between citric acid and sodium bicarbonate:

C6H8O7+3NaHCO3→3H2O+3CO2+Na3C6H5O7

Key products :

Surface Area

Crushing the tablet increases surface area, accelerating the reaction by exposing more reactant particles to water.

| Tablet Form | Average Reaction Time (s) | Reaction Rate (g/s) | Source |

|---|---|---|---|

| Whole tablet | 54.4 | 0.035 | |

| 16 pieces | 27.2 | 0.070 | |

| Powder | 12.8 | 0.150 |

Temperature

Higher temperatures increase molecular kinetic energy, enhancing collision frequency.

| Water Temperature | Reaction Time (s) | Observations | Source |

|---|---|---|---|

| Cold (5°C) | 180 | Slow bubble formation | |

| Room temperature (25°C) | 54.4 | Moderate fizzing | |

| Hot (50°C) | 20.3 | Rapid gas release and turbulence |

Mass Percent of Sodium Bicarbonate

A lab study dissolving tablets in vinegar (acetic acid) measured CO₂ release to calculate reacted NaHCO₃ :

| Vinegar Volume (mL) | % Mass of NaHCO₃ Reacted |

|---|---|

| 0 | 63.2% |

| 10 | 72.1% |

| 20 | 84.5% |

Key Insight : Excess acid (vinegar) increases NaHCO₃ conversion due to more available H⁺ ions .

Reaction Rate Formula

Reaction rate is calculated as:

Rate=ΔTime s ΔMass of Tablet g

For a standard 3.2 g tablet, powdered form yields rates up to 0.15 g/s .

Secondary Reactions and Byproducts

Propiedades

Número CAS |

53663-74-4 |

|---|---|

Fórmula molecular |

C16H17NaO14 |

Peso molecular |

456.29 g/mol |

Nombre IUPAC |

sodium;2-acetyloxybenzoic acid;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C9H8O4.C6H8O7.CH2O3.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;/h2-5H,1H3,(H,11,12);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);/q;;;+1/p-1 |

Clave InChI |

PERKCQYZRBLRLO-UHFFFAOYSA-M |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+] |

SMILES canónico |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+] |

Key on ui other cas no. |

53663-74-4 |

Sinónimos |

Alka Seltzer Alka-Seltzer sodium acetylsalicylate -sodium bicarbonate - sodium citrate sodium acetylsalicylate, sodium bicarbonate, and sodium citrate drug combination sodium acetylsalicylate, sodium bicarbonate, sodium citrate drug combination |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.